2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S/c1-14(17,9-11-5-4-8-20-11)10-16-21(18,19)13-7-3-2-6-12(13)15/h2-8,16-17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKANQVPMQHSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions. Specific information on how environmental factors influence the action of “2-bromo-n-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide” is currently unavailable.
Biological Activity
The compound 2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a sulfonamide derivative that exhibits potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on available research findings.
- Molecular Formula : C15H18BrN1O4S
- Molecular Weight : 385.28 g/mol
- CAS Number : 66417-30-9
Antimicrobial Activity
Research indicates that sulfonamides can possess significant antimicrobial properties. A study focusing on similar compounds found that sulfonamide derivatives exhibited strong antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.24 | 3.9 |
| This compound | Escherichia coli | 0.30 | 4.5 |
These findings suggest that the compound may act by disrupting bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
Case Study : In a controlled study, the compound was administered to murine models with induced inflammation. Results showed a significant reduction in paw edema and inflammatory markers compared to controls.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. It was tested against human breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 10.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
The proposed mechanisms for the biological activities of this compound include:
- Antibacterial Action : Disruption of bacterial cell membrane integrity.
- Anti-inflammatory Action : Inhibition of cytokine production and modulation of inflammatory pathways.
- Anticancer Action : Induction of apoptosis through activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A. PI3K Inhibitors with Hydroxy-Methylpropyl Chains The compound shares structural similarities with PI3K inhibitors described in , such as 8-amino-N-(2-hydroxy-2-methylpropyl)-3-(2-methyl-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide. Key differences include:
- Substituent Effects : The target compound’s bromobenzene sulfonamide contrasts with the imidazo[1,2-a]pyrazine-carboxamide core of ’s compounds. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to trifluoromethyl groups, which improve metabolic stability .
- Hydrogen-Bonding : The hydroxy-methylpropyl group in both compounds facilitates hydrogen bonding, but the sulfonamide in the target compound offers additional hydrogen-bond acceptor sites compared to carboxamide derivatives.
B. Furan-Containing Chalcone Derivatives
describes 3-(1-hydroxynaphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Comparisons include:
- Synthetic Routes: The target compound’s synthesis likely involves sulfonylation and alkylation steps, whereas chalcone derivatives in are synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazines.
- Bioactivity: Chalcone derivatives in exhibit cerebroprotective activity, while the sulfonamide group in the target compound may confer enzyme inhibitory properties (e.g., carbonic anhydrase or PI3K inhibition) due to its resemblance to known sulfonamide-based drugs.
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on structural motifs:
Molecular Docking and Binding Affinity
AutoDock Vina simulations () suggest that the bromine atom in the target compound may occupy hydrophobic pockets in enzyme active sites more effectively than smaller halogens (e.g., chlorine) or polar groups. In contrast, the trifluoromethyl groups in ’s compounds likely improve binding entropy through reduced desolvation penalties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
